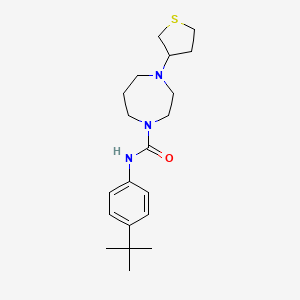

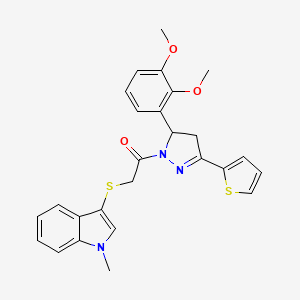

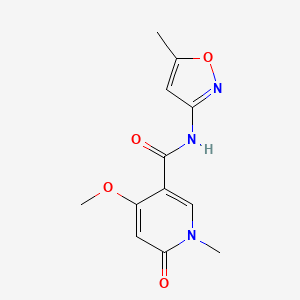

![molecular formula C9H10N2O B2495161 2-ethoxy-1H-benzo[d]imidazole CAS No. 22219-23-4](/img/structure/B2495161.png)

2-ethoxy-1H-benzo[d]imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Ethoxy-1H-benzo[d]imidazole is a chemical compound studied for its synthesis, molecular structure, chemical reactions, and physical and chemical properties. Its relevance spans across different fields of chemistry due to its unique structure and potential applications.

Synthesis Analysis

The synthesis of this compound derivatives involves various chemical reactions, including condensation, cyclization, N-alkylation, hydrolyzation, and chlorination. These processes are optimized under different conditions to achieve high yields and desired product specificity (Huang Jin-qing, 2009).

Molecular Structure Analysis

Molecular structure analysis using spectroscopic methods (FT-IR, FT-Raman, 1H, 13C NMR, UV-Vis) and theoretical calculations (DFT/B3LYP) provides insights into the electronic structure, dipole moment, polarizability, and hyperpolarizability of this compound derivatives. These analyses help understand the structural stability and vibrational bands of the compound, contributing to its identification and characterization (Manju Pandey, S. Muthu, N. Gowda, 2017).

Chemical Reactions and Properties

The chemical reactivity of this compound includes its involvement in heteroannulation reactions to synthesize various heterocyclic compounds. These reactions are facilitated by catalysts such as FeCl3/ZnI2 through aerobic oxidative cyclization, highlighting the compound's versatility in forming fused heterocyclic structures (Subhajit Mishra et al., 2014).

Physical Properties Analysis

The physical properties of this compound derivatives, such as crystal structure and packing, are analyzed using X-ray diffraction techniques. These studies reveal the compound's crystalline form, intermolecular hydrogen bonding, and π–π stacking interactions, which are crucial for understanding its solid-state behavior and stability (H. Alliouche et al., 2014).

Chemical Properties Analysis

Chemical properties analysis involves examining the compound's reactivity, including its role in catalysis and the synthesis of various benzo[d]imidazole derivatives. The compound's chemical versatility is demonstrated through its participation in reactions under different catalytic conditions, leading to the synthesis of a wide range of chemical entities with potential biological activities (L. Fekri, M. Nikpassand, Roghayeh Maleki, 2016).

Scientific Research Applications

Synthesis and Structural Characterization : Ünver et al. (2009) described the synthesis and structural properties of novel compounds related to 2-ethoxy-1H-benzo[d]imidazole. The study provided insights into the UV-vis, IR, NMR, mass spectrometry, and X-ray crystallography of these compounds, along with DFT calculations to understand their electronic structure (Ünver et al., 2009).

Crystallography and Molecular Structure Analysis : Li et al. (2015) worked on the crystal structure of azilsartan methyl ester ethyl acetate hemisolvate, a compound derived from this compound. The study highlighted the molecular conformation and interactions, providing a basis for understanding the structural aspects of such compounds (Li et al., 2015).

Anticancer Evaluation : Edukondalu et al. (2021) synthesized and evaluated a series of this compound derivatives for their anticancer activity against various human cancer cell lines. This research highlights the potential therapeutic applications of these compounds in oncology (Edukondalu et al., 2021).

Antioxidant Activities : Alp et al. (2015) explored the antioxidant properties of novel 1H-benzo[d]imidazole derivatives. The study assessed the compounds' ability to inhibit lipid peroxidation and free radical scavenging, indicating their potential use in oxidative stress-related conditions (Alp et al., 2015).

Antiprotozoal Activity : Pérez‐Villanueva et al. (2013) synthesized new 1H-benzo[d]imidazole derivatives and tested them against protozoa like Trichomonas vaginalis and Giardia intestinalis. Their findings revealed significant antiprotozoal activity, suggesting potential medical applications in treating protozoal infections (Pérez‐Villanueva et al., 2013).

Corrosion Inhibition : Ech-chihbi et al. (2020) investigated the corrosion inhibition performance of benzimidazole derivatives, including this compound, on mild steel in acidic solutions. Their research provided insights into the potential industrial applications of these compounds in protecting metals against corrosion (Ech-chihbi et al., 2020).

Antimicrobial Agents : Shruthi et al. (2016) synthesized novel 1H-benzo[d]imidazole derivatives and evaluated their antimicrobial activities, including against Mycobacterium tuberculosis. The study highlighted their potential as promising agents in the fight against infectious diseases (Shruthi et al., 2016).

Safety and Hazards

Future Directions

Imidazole derivatives have become an important synthon in the development of new drugs . With the increasing public health problems due to antimicrobial resistance in drug therapy, there is a need for the development of new drugs that overcome these problems . Therefore, the study and development of imidazole derivatives, including 2-ethoxy-1H-benzo[d]imidazole, could be a promising direction for future research .

Mechanism of Action

Target of Action

2-Ethoxy-1H-benzo[d]imidazole is a derivative of imidazole, a five-membered heterocyclic moiety . Imidazole derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .

Mode of Action

Imidazole derivatives have been found to interact with various targets, leading to a wide range of biological activities

Biochemical Pathways

Imidazole derivatives have been found to affect various biochemical pathways, leading to their broad range of biological activities

Result of Action

Imidazole derivatives have been found to exhibit a wide range of biological activities

properties

IUPAC Name |

2-ethoxy-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-2-12-9-10-7-5-3-4-6-8(7)11-9/h3-6H,2H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWXQEBMBBDIGOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=CC=CC=C2N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,6R)-2-(9H-Fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/no-structure.png)

![Dispiro[2.0.2^{4}.1^{3}]heptane-7-carboxylic acid](/img/structure/B2495082.png)

![8-(9H-Fluoren-9-ylmethoxycarbonylamino)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride](/img/structure/B2495084.png)

![[1-(4-Bromo-3-methylphenyl)-5-methyltriazol-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone](/img/structure/B2495089.png)

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(6-isopropoxypyridin-3-yl)methanone](/img/structure/B2495097.png)